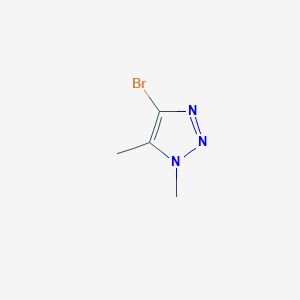

4-bromo-1,5-dimethyl-1H-1,2,3-triazole

Descripción

4-bromo-1,5-dimethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the fourth position and two methyl groups at the first and fifth positions of the triazole ring. It has a molecular formula of C4H6BrN3 and a molecular weight of 176.01 g/mol .

Propiedades

IUPAC Name |

4-bromo-1,5-dimethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLRPDYYHMFCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363522 | |

| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885877-41-8 | |

| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between 4-bromo-1-propargyl-5-methyl-1H-1,2,3-triazole and methyl azide under Cu(I) catalysis forms the triazole core. Key steps include:

- Azide Preparation : (R)-1-[(1-Azidopropan-2-yl)oxy]-4-bromo-2-methoxybenzene synthesized from propargyl bromide and sodium azide.

- Cycloaddition : CuI (2.0 equiv) and triethylamine in acetonitrile at 25°C for 3 hours yield 76–82% product.

Advantages :

- Atom economy and regioselectivity (>95% 1,4-isomer).

- Functional group tolerance for downstream derivatization.

Cross-Coupling Functionalization

Buchwald–Hartwig Amination

Recent advances utilize palladium catalysts to introduce aryl groups at the 5-position while retaining the 4-bromo substituent. For example:

- Catalyst System : (THP-Dipp)Pd(cinn)Cl (2 mol%) with Cs₂CO₃ in 1,4-dioxane at 120°C.

- Scope : Couples this compound with aryl halides (e.g., 1-bromo-4-methylbenzene) in 85–92% yield.

Reaction Conditions :

| Component | Quantity | Role |

|---|---|---|

| (THP-Dipp)Pd(cinn)Cl | 2 mol% | Catalyst |

| Cs₂CO₃ | 3.0 equiv | Base |

| 1,4-Dioxane | 2.5 mL | Solvent |

Industrial-Scale Synthesis and Purification

Continuous Flow Bromination

A 2022 PMC study highlights a continuous flow system using HBr/H₂O₂ for bromination, achieving 90% conversion in <10 minutes. Key parameters:

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual dibromo impurities, ensuring >99.5% purity.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-1,5-dimethyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

4-Bromo-1,5-dimethyl-1H-1,2,3-triazole has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various pathogens. For instance, a derivative demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The structure-activity relationship indicates that modifications to the triazole ring can enhance biological efficacy.

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its derivatives are explored for potential use as antiviral and anticancer drugs. The triazole moiety is particularly valuable in drug design due to its ability to mimic peptide bonds in proteins, which can lead to the development of inhibitors for specific enzymes involved in disease pathways .

Bioconjugation

Linking Biomolecules

In bioconjugation techniques, this compound is utilized for linking biomolecules such as proteins and nucleic acids. This application is vital for creating targeted therapies and diagnostic agents. The triazole ring facilitates click chemistry reactions that are efficient and selective, allowing for the formation of stable conjugates without the need for complex purification steps .

Materials Science

Polymer Development

The stability and functional versatility of this compound make it suitable for applications in materials science. It is used in the synthesis of advanced materials such as polymers and nanomaterials. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties .

Nanotechnology

In nanotechnology, this compound is explored for its potential in developing nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles using triazole derivatives can improve drug loading efficiency and release profiles .

Agrochemicals

Pesticide Development

Research has indicated that this compound derivatives possess herbicidal and insecticidal properties. These compounds are being studied for their effectiveness against various agricultural pests and weeds. The triazole structure allows these compounds to interfere with biological processes in target organisms while being less toxic to non-target species .

Summary Table of Applications

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of this compound against common pathogens. The results indicated that certain modifications led to enhanced potency compared to standard antibiotics like ampicillin and vancomycin. The most effective derivative exhibited a minimum inhibitory concentration lower than that of the reference drugs.

Case Study 2: Bioconjugation in Drug Delivery

Research focused on utilizing this compound in bioconjugation strategies to develop targeted drug delivery systems. The study demonstrated that conjugates formed with this compound showed improved specificity towards cancer cells when tested in vitro.

Mecanismo De Acción

The mechanism of action of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole

- 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole

Uniqueness

4-bromo-1,5-dimethyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Actividad Biológica

4-Bromo-1,5-dimethyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have demonstrated that derivatives of triazoles exhibit significant activity against various pathogens. For instance, research on related compounds has shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |

|---|---|---|

| 4-Bromo-1,5-dimethyl-1H-triazole | 12 | 10 |

| Ampicillin | 15 | 20 |

| Vancomycin | 14 | 15 |

The above table illustrates that 4-bromo-1,5-dimethyl-1H-triazole exhibits moderate antimicrobial activity compared to standard antibiotics like ampicillin and vancomycin .

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. Various compounds within this class have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives similar to 4-bromo-1,5-dimethyl-1H-triazole have been evaluated for their cytotoxic effects on different cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that certain triazoles exhibited IC50 values in the low micromolar range:

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |

|---|---|---|---|

| 4-Bromo-1,5-dimethyl-1H-triazole | 2.6 | 3.0 | 3.5 |

| Doxorubicin | 0.9 | 1.0 | 0.8 |

These findings suggest that while 4-bromo-1,5-dimethyl-1H-triazole is less potent than doxorubicin, it still demonstrates significant anticancer activity .

The biological activities of triazoles are often attributed to their ability to inhibit specific enzymes or interfere with cellular processes. For instance:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methodologies for preparing 4-bromo-1,5-dimethyl-1H-1,2,3-triazole?

- Methodological Answer : The compound can be synthesized via iridium-catalyzed azide-alkyne cycloaddition (IrAAC). For example, using [Ir(cod)Cl]₂ as a catalyst in CH₂Cl₂ at 25°C enables regioselective formation of the 1,5-disubstituted triazole core . Alternative approaches include copper-mediated reactions, though these may yield regioisomeric mixtures (e.g., 1,4- vs. 1,5-substitution) depending on reaction conditions .

Q. How can the substitution pattern and purity of this compound be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. For example, the 1,5-dimethyl groups exhibit distinct splitting patterns due to anisotropic effects from the triazole ring .

- X-ray Crystallography : SHELXL (via SHELX suite) is widely used for single-crystal structure refinement. The bromine atom’s high electron density aids in unambiguous assignment of the 4-position .

Q. What biological activities are associated with 1,2,3-triazole derivatives, and how can these be assessed for this compound?

- Methodological Answer : Triazoles are known for antimicrobial, anti-inflammatory, and antiviral properties. For bioactivity screening:

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Structure-Activity Relationship (SAR) : Compare with analogues like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole to assess the impact of bromine and methyl groups .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 1,5-disubstituted triazoles be addressed?

- Methodological Answer :

- Catalyst Selection : Iridium catalysts (e.g., [Ir(cod)Cl]₂) favor 1,5-regioselectivity, while copper-based systems (e.g., CuO nanoparticles) may produce 1,4-isomers. Reaction monitoring via TLC or HPLC is critical to optimize yields .

- Computational Modeling : DFT calculations can predict transition-state energies for competing regiochemical pathways.

Q. What strategies enable functionalization of the bromine atom in this compound for downstream applications?

- Methodological Answer :

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst introduces aryl/heteroaryl groups. Note: Base selection (e.g., Na₂CO₃ vs. CsF) affects reaction efficiency .

- Nucleophilic Substitution : Replace bromine with amines or thiols under SNAr conditions (e.g., DMF, 80°C) .

Q. How do crystallographic tools like SHELXL and WinGX enhance structural analysis of triazole derivatives?

- Methodological Answer :

- SHELXL : Refines anisotropic displacement parameters for heavy atoms (e.g., bromine), improving accuracy in bond-length and angle measurements .

- WinGX Suite : Integrates data processing (e.g., ORTEP for visualization) and metric analysis (e.g., hydrogen-bonding networks) to validate packing interactions .

Q. What are the limitations of current catalytic systems for triazole synthesis, and how can they be improved?

- Methodological Answer :

- Limitations : CuAAC produces regioisomers; IrAAC requires expensive catalysts.

- Innovations : Explore earth-abundant catalysts (e.g., SmAAC) or photoactivated systems to enhance selectivity and sustainability .

Data Contradictions and Resolution

- Regioselectivity in CuAAC vs. IrAAC : and highlight conflicting outcomes (1,5- vs. 1,4-substitution). Resolution requires mechanistic studies (e.g., kinetic isotope effects) to elucidate catalyst-dependent pathways.

- Bromination Conditions : suggests dibromination of triazoles occurs under aqueous Br₂, but 4-bromo-1,5-dimethyltriazole’s stability under similar conditions needs verification via controlled experiments.

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.